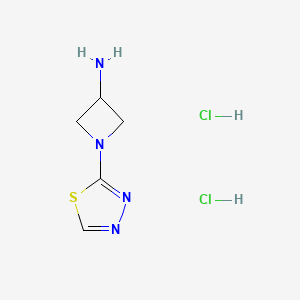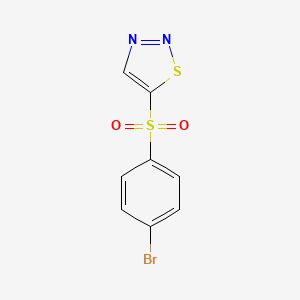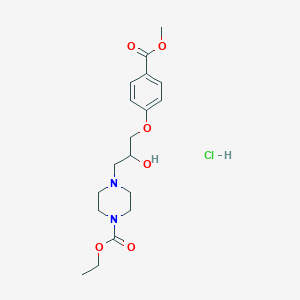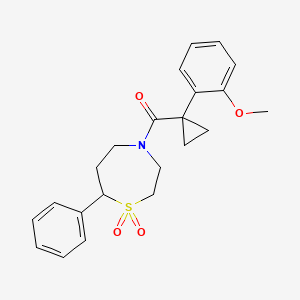
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” is a compound with the molecular weight of 230.14 . It has been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the hybridization of 1,3,4-thiadiazole and urea group to form a new molecular skeleton . The exact synthesis process of this specific compound is not available in the search results.Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.14 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Evaluation for Antimicrobial Activity
Azetidin-2-ones, including 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, Ansari and Lal (2009) detailed the synthesis of novel azetidin-2-ones and their screening for antimicrobial activity. The structure of these compounds was confirmed through spectral data, and they exhibited antimicrobial potential (Ansari & Lal, 2009). Similarly, Makwane et al. (2018) discussed the synthesis of 3-Chloro-1-(5-ethyl-[1,3,4]thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, demonstrating their antimicrobial activities against various bacterial and fungal strains (Makwane et al., 2018).
2. Anti-Inflammatory and Analgesic Properties
Bhati and Kumar (2008) synthesized and evaluated new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles for their anti-inflammatory and analgesic activities. Their study revealed that some compounds showed promising results, with one compound, in particular, exhibiting significant anti-inflammatory and analgesic activities, surpassing phenylbutazone and having comparable effects to indomethacin (Bhati & Kumar, 2008).
3. Antifungal Activity
Patel and Mehta (2006) explored the synthesis of azetidinone and thiazolidinones derivatives of 2-Amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. These compounds were tested on various strains of fungi, indicating their potential in antifungal applications (Patel & Mehta, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with 3-chloro-2-azetidinone followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent formation of the dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "3-chloro-2-azetidinone", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-amino-1,3,4-thiadiazole is reacted with 3-chloro-2-azetidinone in the presence of hydrochloric acid and water to form the intermediate 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-one.", "Step 2: The intermediate is then reduced with sodium borohydride to form 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride." ] } | |
CAS-Nummer |
2173992-01-1 |
Molekularformel |
C5H9ClN4S |
Molekulargewicht |
192.67 g/mol |
IUPAC-Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H |
InChI-Schlüssel |
KMFVDQJCOVRHBW-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Kanonische SMILES |
C1C(CN1C2=NN=CS2)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)



![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)




![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)
